2-(Bromometil)adamantano

Descripción general

Descripción

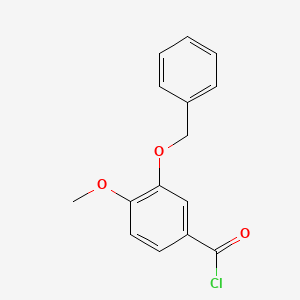

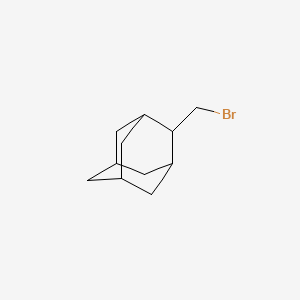

2-(Bromomethyl)adamantane is a useful research compound. Its molecular formula is C11H17Br and its molecular weight is 229.16. The purity is usually 95%.

The exact mass of the compound 2-(Bromomethyl)adamantane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bromomethyl)adamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)adamantane including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neurociencia

2-(Bromometil)adamantano: se ha utilizado en la síntesis de nuevos derivados de ésteres basados en adamantano, que son importantes en los tratamientos de afecciones neurológicas . Estos compuestos han mostrado promesa en el diseño de fármacos debido a sus valores multidimensionales, particularmente en el tratamiento de la enfermedad de Alzheimer y otros trastornos cognitivos .

Diseño de fármacos

En el diseño de fármacos, la estructura del adamantano a menudo se introduce en los fármacos activos para mejorar su lipofilia y mejorar las propiedades farmacológicas This compound sirve como precursor en la creación de derivados de adamantano que se pueden utilizar en sistemas de administración de fármacos dirigidos, mejorando potencialmente la eficacia y los perfiles de seguridad de los agentes terapéuticos .

Ciencia de materiales

La reactividad de los derivados del adamantano, incluido This compound, los hace valiosos en la síntesis de derivados funcionales del adamantano. Estos derivados se utilizan en la creación de monómeros, materiales térmicamente estables y polímeros similares al diamante, que tienen aplicaciones en nanotecnología e industrias de semiconductores .

Almacenamiento de energía

Las membranas basadas en adamantano, que se pueden derivar de This compound, se han desarrollado con una conductividad mejorada para aplicaciones en baterías de flujo de vanadio. Estas baterías son cruciales para el almacenamiento de energía a gran escala, que es vital para gestionar las demandas de la red eléctrica e integrar las fuentes de energía renovables .

Nanotecnología

La porción de adamantano, parte de This compound, se utiliza en la construcción de liposomas y dendrímeros para la administración de fármacos dirigida y el reconocimiento de superficies. Estas aplicaciones son esenciales en el desarrollo de nuevos materiales y dispositivos a nanoescala para investigaciones biomédicas y químicas .

Síntesis química

This compound: se emplea en la síntesis de derivados de adamantano insaturados, que se utilizan como materiales de partida para varias síntesis químicas. Estos incluyen la creación de compuestos bioactivos, productos farmacéuticos y polímeros con posibles aplicaciones ambientales .

Mecanismo De Acción

Target of Action

Adamantane derivatives are known for their high reactivity, which allows them to be utilized as starting materials for the synthesis of various functional adamantane derivatives .

Mode of Action

It’s known that adamantane derivatives interact with their targets through chemical and catalytic transformations .

Biochemical Pathways

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical transformations .

Result of Action

Adamantane derivatives are known for their potential in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

The synthesis and transformations of adamantane derivatives are known to be influenced by various factors, including temperature and medium .

Análisis Bioquímico

Biochemical Properties

It is known that adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives

Cellular Effects

Adamantane derivatives have been shown to manifest efficacy against a range of viruses

Molecular Mechanism

It is known that adamantane derivatives can undergo various chemical transformations

Temporal Effects in Laboratory Settings

It is known that adamantane undergoes a low-temperature solid-solid transition

Propiedades

IUPAC Name |

2-(bromomethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Br/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQAXRZNMVVHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270653 | |

| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42067-69-6 | |

| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42067-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)tricyclo[3.3.1.13,7]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Tetrazol-5-ylideneamino)hydrazinyl]urea](/img/structure/B1655717.png)